molecular formula C17H13N3O4 B15247768 N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide

N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide

Cat. No.: B15247768
M. Wt: 323.30 g/mol
InChI Key: MLBCVNBCJVVHOD-UHFFFAOYSA-N
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Description

N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[320]heptan-6-yl)isonicotinamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide typically involves multiple steps. One common method includes the reaction of furfural with cyclic secondary amines, followed by further reactions with benzaldehyde and cyanoacetates . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis likely involves scaling up the laboratory procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(2,4-Dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)isonicotinamide stands out due to its unique bicyclic structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

IUPAC Name

N-(2,4-dioxo-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)pyridine-4-carboxamide

InChI

InChI=1S/C17H13N3O4/c21-15(11-6-8-18-9-7-11)19-20-13(10-4-2-1-3-5-10)12-14(20)17(23)24-16(12)22/h1-9,12-14H,(H,19,21)

InChI Key

MLBCVNBCJVVHOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3C(N2NC(=O)C4=CC=NC=C4)C(=O)OC3=O

Origin of Product

United States

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